molecular formula C14H14N2O4S2 B5769172 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No. B5769172
M. Wt: 338.4 g/mol
InChI Key: IMXPHYHVVSRZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in scientific research for cancer treatment. It was first synthesized by Threshold Pharmaceuticals and is currently in clinical trials for various types of cancer.

Mechanism of Action

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a prodrug that is activated in hypoxic conditions, which are common in the core of solid tumors. The drug is designed to release a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), when it is exposed to low oxygen levels. Br-IPM is a DNA crosslinking agent that disrupts the cancer cell's ability to divide and proliferate, leading to cell death.
Biochemical and physiological effects:
3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has been shown to have minimal toxicity in normal tissues, with most of the drug being activated in hypoxic regions of tumors. The drug has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide in lab experiments is its ability to target hypoxic regions of tumors, which are difficult to study using traditional cell culture methods. However, the drug's activation in hypoxic conditions can also make it challenging to study in vitro. Additionally, the prodrug nature of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide requires careful consideration of dosing and timing in experiments.

Future Directions

For 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide research include clinical trials for various cancer types, as well as investigation of its potential as a combination therapy with other cancer treatments. The drug's mechanism of action and hypoxia targeting properties also make it a promising candidate for imaging and diagnostic applications.

Synthesis Methods

The synthesis of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves the reaction of 2-amino-5-methylbenzoxazole with 2-bromoethylthiophene in the presence of a base to form the intermediate compound, which is then reacted with sulfonamide to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has been extensively studied for its potential as a cancer treatment. It is designed to target hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. In preclinical studies, 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has shown efficacy against a variety of cancer types, including pancreatic, breast, lung, and colon cancer.

properties

IUPAC Name

3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-16-12-9-11(4-5-13(12)20-14(16)17)22(18,19)15-7-6-10-3-2-8-21-10/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPHYHVVSRZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.